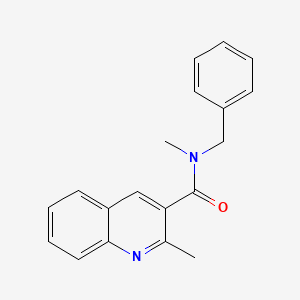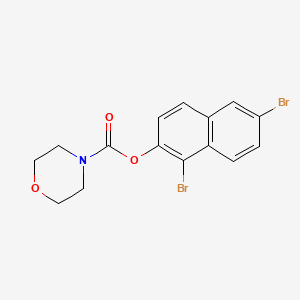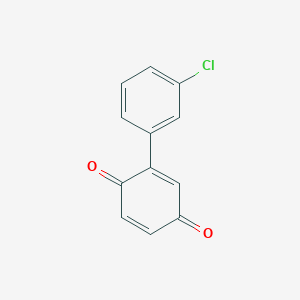![molecular formula C18H18FN5OS B12136363 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[4-氨基-5-(4-氟苯基)-1,2,4-三唑-3-基]硫代]-N-(2-乙基苯基)乙酰胺是一种复杂的 有机化合物,其结构包含三唑环、氟苯基和乙酰胺部分。
准备方法
合成路线和反应条件
2-[[4-氨基-5-(4-氟苯基)-1,2,4-三唑-3-基]硫代]-N-(2-乙基苯基)乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当腈在酸性或碱性条件下的环化反应合成。
氟苯基的引入: 氟苯基通过亲核芳香取代反应引入,其中氟原子取代苯环上的离去基团。
硫代基的连接: 硫代基通过硫醇化反应连接到三唑环上,通常使用硫脲或类似试剂。
乙酰胺部分的形成: 最后一步涉及胺基与乙酸酐或乙酰氯的酰化,形成乙酰胺。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在硫代基处,形成亚砜或砜。
还原: 还原反应可以针对三唑环或乙酰胺部分,可能导致胺或醇的形成。
取代: 氟苯基可以参与亲电或亲核取代反应,允许进一步的功能化。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 可以使用诸如氢化铝锂、硼氢化钠或催化加氢之类的还原剂。
取代: 通常使用卤素、卤代烷烃和亲核试剂(例如胺、醇)。
主要产物
氧化: 亚砜、砜。
还原: 胺、醇。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构件。其独特的结构允许多种化学修饰,使其在有机合成和材料科学中具有价值。
生物学
在生物学方面,该化合物的三唑环和氟苯基因其与生物靶标的潜在相互作用而受到关注。这使其成为研究酶抑制、受体结合和其他生化过程的候选者。
医学
在药物化学中,2-[[4-氨基-5-(4-氟苯基)-1,2,4-三唑-3-基]硫代]-N-(2-乙基苯基)乙酰胺因其作为药物的潜力而被探索。其结构表明它可以作为抗菌剂、抗真菌剂或抗癌剂,尽管具体生物活性需要通过实验研究确认。
工业
在工业领域,由于其独特的化学结构,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。
作用机制
该化合物的作用机制将取决于其特定的应用。一般来说,三唑环可以与各种酶和受体相互作用,可能抑制其活性。氟苯基可以增强结合亲和力和特异性,而乙酰胺部分可以改善化合物的药代动力学特性。
相似化合物的比较
类似化合物
2-氨基-5-(4-氟苯基)-1,3,4-噻二唑: 结构相似,但带有噻二唑环而不是三唑环。
4-氨基-5-(4-氟苯基)-1,2,4-三唑-3-硫醇: 结构相似,但缺少乙酰胺部分。
N-(2-乙基苯基)-2-[[4-氨基-5-(4-氟苯基)-1,2,4-三唑-3-基]硫代]乙酰胺: 结构非常相似,但功能基团的位置略有不同。
独特性
2-[[4-氨基-5-(4-氟苯基)-1,2,4-三唑-3-基]硫代]-N-(2-乙基苯基)乙酰胺的独特性在于其结合了三唑环、氟苯基和乙酰胺部分。这种功能基团的特定排列可以赋予独特的生物学和化学特性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C18H18FN5OS |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-2-12-5-3-4-6-15(12)21-16(25)11-26-18-23-22-17(24(18)20)13-7-9-14(19)10-8-13/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI 键 |
DKNQWZCUDMIHTA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)

![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)

![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)
![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)

![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
